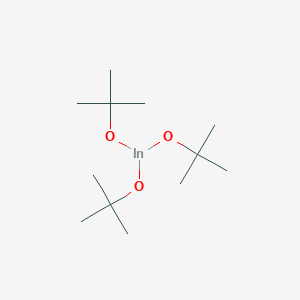![molecular formula C22H19F3N2O4 B13792443 2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoquinoline moiety through a methoxy linkage.
Preparation Methods
The synthesis of Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- involves multiple steps, typically starting with the preparation of the isoquinoline intermediate. The synthetic route often includes:
Step 1: Formation of the isoquinoline core through cyclization reactions.
Step 2: Introduction of the trifluoromethyl group via electrophilic substitution.
Step 3: Coupling of the phenyl ring with the isoquinoline core using a methoxy linker.
Step 4: Attachment of the alanine derivative through amide bond formation.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The isoquinoline moiety is known to bind to DNA and proteins, influencing gene expression and protein function .
Comparison with Similar Compounds
Compared to other similar compounds, Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- stands out due to its unique combination of functional groups. Similar compounds include:
Alanine derivatives: Such as N-methylalanine and N-ethylalanine.
Isoquinoline derivatives: Including isoquinoline-3-carboxylic acid and isoquinoline-4-carboxylic acid.
Trifluoromethyl phenyl compounds: Such as 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)phenol.
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior .
Properties
Molecular Formula |
C22H19F3N2O4 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C22H19F3N2O4/c1-21(2,20(29)30)27-19(28)17-18(16-6-4-3-5-14(16)11-26-17)31-12-13-7-9-15(10-8-13)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
ALFFFXYAVMYFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=C(C2=CC=CC=C2C=N1)OCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


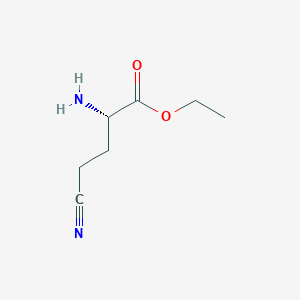
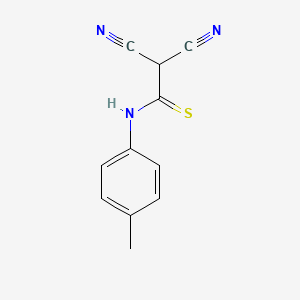
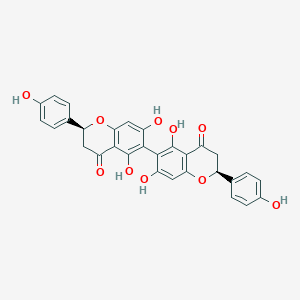
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)
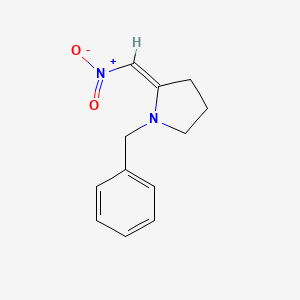
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)

![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)

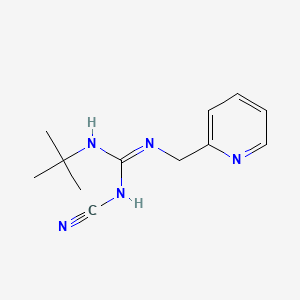
![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
